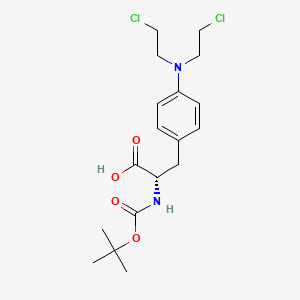
Boc-4-双(2-氯乙基)氨基-L-苯丙氨酸
描述
“Boc-4-bis(2-chloroethyl)amino-L-phenylalanine” is a chemical compound with the molecular formula C18H26Cl2N2O4 . It is a solid substance and is an intermediate used in the synthesis of biotinylated amino acids . It is a labelled version of Merphalan, an alkylating nitrogen mustard commonly used as an antineoplastic agent .
Molecular Structure Analysis
The molecular formula of “Boc-4-bis(2-chloroethyl)amino-L-phenylalanine” is C18H26Cl2N2O4 . This indicates that it contains 18 carbon atoms, 26 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 4 oxygen atoms. The exact structure would need to be confirmed with a tool like X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
“Boc-4-bis(2-chloroethyl)amino-L-phenylalanine” is a solid substance . It has a molecular weight of 405.32 . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability were not found in the search results.科学研究应用
Proteomics Research
“Boc-4-bis(2-chloroethyl)amino-L-phenylalanine” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, modifications, localization, and much more.
Synthesis of Dipeptides
This compound has been used in the synthesis of dipeptides . Dipeptides are a type of peptide consisting of two amino acid monomers linked by a single peptide bond. They play crucial roles in various biological processes.
Development of Amino Acid Ionic Liquids (AAILs)
“Boc-4-bis(2-chloroethyl)amino-L-phenylalanine” has been used in the development of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) . These ionic liquids have been used in peptide synthesis as synthetic support, cleavage reagent, and solvents .
Organic Synthesis
The compound has been used as efficient reactants and reaction media in organic synthesis when their reactive side chain and N-terminus are chemically protected . This opens up new possibilities for the synthesis of complex organic compounds.
Study of Chemical Properties
The chemical properties of “Boc-4-bis(2-chloroethyl)amino-L-phenylalanine” have been subjects of extensive research. Understanding these properties can help scientists predict how the compound will behave in different conditions and how it can be utilized in various applications.
Study of Biological Properties
The biological properties of “Boc-4-bis(2-chloroethyl)amino-L-phenylalanine” are also being researched. This can provide valuable insights into how the compound interacts with biological systems, which can be useful in fields like medicine and pharmacology.
Toxicity Studies
The toxicity levels of “Boc-4-bis(2-chloroethyl)amino-L-phenylalanine” are being studied. This is crucial for assessing the safety of the compound in various applications, particularly those involving human health.
Development of Novel Room-Temperature Ionic Liquids (RTILs)
“Boc-4-bis(2-chloroethyl)amino-L-phenylalanine” has been used in the development of novel room-temperature ionic liquids (RTILs) . These RTILs have potential applications in a wide range of fields, including green chemistry, catalysis, and materials science .
作用机制
Target of Action
Boc-4-bis(2-chloroethyl)amino-L-phenylalanine is an alkylating agent . Alkylating agents are a type of chemotherapy drug that works by damaging the DNA of cancer cells to prevent them from dividing and growing .
Mode of Action
As an alkylating agent, Boc-4-bis(2-chloroethyl)amino-L-phenylalanine forms covalent bonds with DNA, leading to DNA damage and cell death . This compound can bind to DNA in multiple ways, but the most common is the formation of a bond with the N7 position of guanine, one of the four nucleotides in DNA .
Biochemical Pathways
The compound’s interaction with DNA triggers a series of biochemical reactions. The DNA damage response (DDR) is activated, which can lead to cell cycle arrest, DNA repair, or apoptosis if the damage is too severe . Specifically, it has been suggested that this compound promotes HepG2 cell apoptosis via activation of caspase-3 and caspase-9, and induces the G2/M phase arrest of HepG2 cells via activation of cdc2 .
Pharmacokinetics
As an alkylating agent, it is likely to be distributed throughout the body and to reach tumor cells effectively .
Result of Action
The primary result of the action of Boc-4-bis(2-chloroethyl)amino-L-phenylalanine is the induction of cell death in cancer cells . By causing DNA damage, it prevents cancer cells from dividing and growing, leading to their death .
Action Environment
The action of Boc-4-bis(2-chloroethyl)amino-L-phenylalanine can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and reactivity . Additionally, the presence of other substances, such as proteins or other drugs, can also affect the compound’s efficacy .
属性
IUPAC Name |
(2S)-3-[4-[bis(2-chloroethyl)amino]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26Cl2N2O4/c1-18(2,3)26-17(25)21-15(16(23)24)12-13-4-6-14(7-5-13)22(10-8-19)11-9-20/h4-7,15H,8-12H2,1-3H3,(H,21,25)(H,23,24)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUVSBBFFSLTHN-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N(CCCl)CCCl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)N(CCCl)CCCl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(3,4-Dichlorophenoxy)methyl]piperidine](/img/structure/B3154999.png)
![(5S,9S,10S,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B3155014.png)

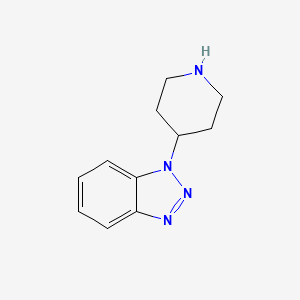

![ethyl (E)-3-amino-3-[4-(4-chlorophenyl)piperazin-1-yl]prop-2-enoate](/img/structure/B3155041.png)
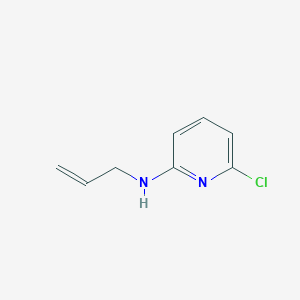
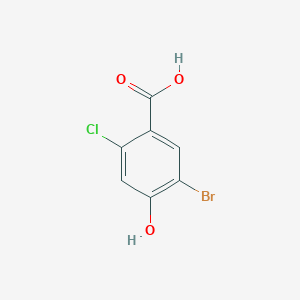


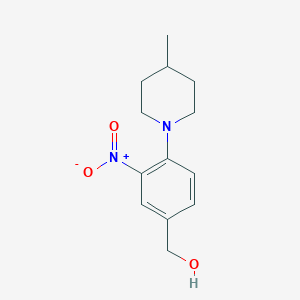
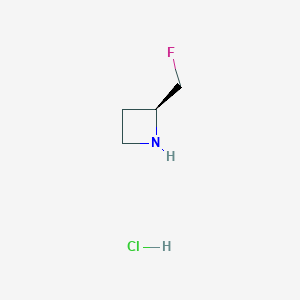
![2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole](/img/structure/B3155085.png)